![molecular formula C12H14N2O2 B118419 Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI) CAS No. 159149-18-5](/img/structure/B118419.png)
Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI), also known as oxabicycloheptene dicarbonitrile (OBDC), is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. OBDC is a bicyclic compound that contains two nitrile groups and an ether group.
Mécanisme D'action
The mechanism of action of OBDC is not fully understood. However, it has been proposed that OBDC may act as a Michael acceptor, reacting with nucleophiles such as amines and thiols. OBDC has also been shown to undergo cycloaddition reactions with dienes and alkynes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of OBDC. However, studies have shown that OBDC can inhibit the growth of certain cancer cells and has potential as an anticancer agent. OBDC has also been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using OBDC in lab experiments is its ease of synthesis. OBDC can be synthesized using relatively simple and inexpensive reagents. Additionally, OBDC has been shown to be stable under a variety of conditions, making it a useful reagent for organic synthesis.
However, there are also limitations to using OBDC in lab experiments. OBDC is highly toxic and must be handled with care. Additionally, the mechanism of action of OBDC is not fully understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on OBDC. One potential direction is to further investigate the mechanism of action of OBDC. Understanding how OBDC interacts with other molecules could lead to the development of new synthetic methods and the discovery of new bioactive compounds.
Another potential direction is to explore the potential applications of OBDC in drug discovery. OBDC has been shown to have anticancer and antimicrobial activity, and further research could lead to the development of new therapies for these diseases.
Finally, research could also focus on developing new synthetic routes for OBDC and its derivatives. This could lead to the development of new and more efficient methods for the synthesis of complex organic molecules.
Méthodes De Synthèse
OBDC can be synthesized through a multistep process that involves the reaction of 2,3-dihydrofuran with cyanogen bromide to produce 2,3-dihydro-1,4-oxazine-5-carbonitrile. This intermediate is then reacted with sodium methoxide to produce OBDC.
Applications De Recherche Scientifique
OBDC has been found to have potential applications in scientific research, particularly in the field of organic synthesis. OBDC can be used as a reagent for the synthesis of various organic compounds, including heterocyclic compounds and natural products. OBDC has also been used as a building block for the synthesis of complex molecules, such as macrocycles and dendrimers.
Propriétés
Numéro CAS |
159149-18-5 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
2-[(1S,5R,7S)-7-ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C12H14N2O2/c1-2-15-11-5-9-3-4-10(12(11)16-9)8(6-13)7-14/h9,11-12H,2-5H2,1H3/t9-,11+,12+/m1/s1 |
Clé InChI |
ZARGLQSWIKZEBG-USWWRNFRSA-N |
SMILES isomérique |
CCO[C@H]1C[C@H]2CCC(=C(C#N)C#N)[C@@H]1O2 |
SMILES |
CCOC1CC2CCC(=C(C#N)C#N)C1O2 |
SMILES canonique |
CCOC1CC2CCC(=C(C#N)C#N)C1O2 |
Synonymes |
Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



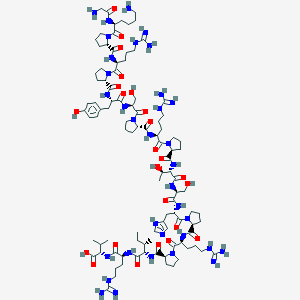

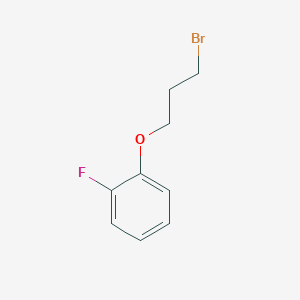
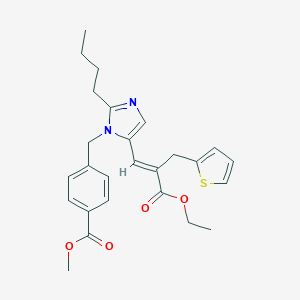
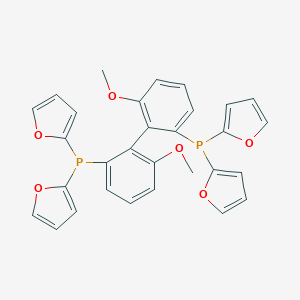
![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)

![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)
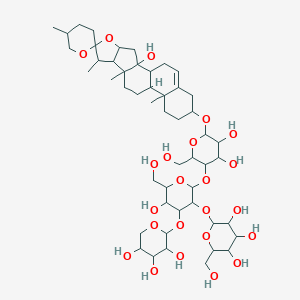
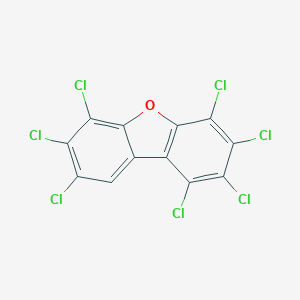

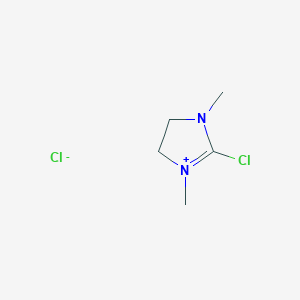
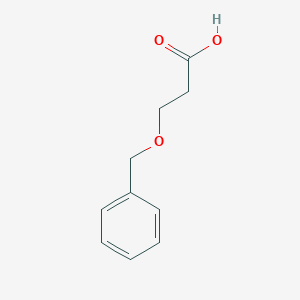
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)